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Imidazo[1,2-a]pyridin-7-ol hydrochloride

Cat. No.: B2518187
CAS No.: 2229276-23-5
M. Wt: 170.6
InChI Key: YJUKFLVQQBUXLD-UHFFFAOYSA-N
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Description

Conventional Synthetic Routes to Imidazo[1,2-a]pyridine Core Structures

Conventional methods for the synthesis of the imidazo[1,2-a]pyridine core have been well-established for decades. These routes typically involve the step-wise formation of the fused bicyclic system through cyclocondensation or reactions of 2-aminopyridines with carbonyl compounds.

Cyclocondensation reactions represent a traditional and widely employed strategy for the synthesis of the imidazo[1,2-a]pyridine core. A classic approach involves the reaction of 2-aminopyridines with α-haloketones. mdpi.comrsc.org This method, first reported by Tschitschibabin in 1925, involves the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures to yield imidazo[1,2-a]pyridines, albeit initially in modest yields. bio-conferences.org

The reaction mechanism involves the initial nucleophilic substitution of the halogen by the exocyclic amino group of 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Over the years, numerous modifications have been introduced to improve the efficiency and scope of this reaction. For instance, Dong-Jian Zhu and colleagues developed a method for reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without the need for a catalyst or solvent. bio-conferences.org

Another variation of cyclocondensation involves the use of other bifunctional reagents. For example, new imidazo[1,2-a]pyridines have been synthesized by the cyclization of aminopyridines with chloroketones. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Imidazo[1,2-a]pyridine Synthesis

Reactant 1Reactant 2ConditionsProductReference
2-AminopyridineBromoacetaldehyde150-200 °C, sealed tubeImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridineα-Bromo/chloroketones60 °C, solvent-freeImidazo[1,2-a]pyridine derivatives bio-conferences.org
AminopyridinesChloro ketones-Substituted imidazo[1,2-a]pyridines nih.gov

The reaction of 2-aminopyridines with various carbonyl compounds is a versatile method for constructing the imidazo[1,2-a]pyridine skeleton. nih.gov This approach offers a more diverse range of accessible analogs compared to the classical α-haloketone cyclization.

One common strategy involves the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is compatible with a broad range of functional groups. organic-chemistry.org Mechanistic studies suggest that this reaction may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org

Furthermore, three-component reactions involving 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts, provide a direct route to substituted imidazo[1,2-a]pyridines. researchgate.net For instance, a copper(I) iodide-catalyzed reaction in refluxing toluene generates the corresponding imidazo[1,2-a]pyridines in high to excellent yields. organic-chemistry.org

The use of nitroolefins as the carbonyl equivalent has also been explored. A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org

Table 2: Reactions of 2-Aminopyridines with Carbonyl Compounds

Carbonyl CompoundOther ReactantsCatalyst/ConditionsProductReference
Acetophenones2-AminopyridinesCuI, aerobic oxidationImidazo[1,2-a]pyridines organic-chemistry.org
Aldehydes, Terminal Alkynes2-AminopyridinesCuI, toluene, refluxImidazo[1,2-a]pyridines organic-chemistry.org
Nitroolefins2-AminopyridinesCopper catalyst, airImidazo[1,2-a]pyridines organic-chemistry.org

Advanced Synthetic Strategies for Substituted Imidazo[1,2-a]pyridines

To access a wider range of structurally diverse and complex imidazo[1,2-a]pyridine derivatives, advanced synthetic strategies have been developed. These methods often rely on multicomponent reactions, which offer significant advantages in terms of efficiency and atom economy.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been successfully applied to the synthesis of substituted imidazo[1,2-a]pyridines. rsc.org These reactions are highly valued for their ability to generate molecular diversity in an efficient manner. rsc.org

A notable example is the three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, which can be catalyzed by copper. bio-conferences.org This approach provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridine compounds. bio-conferences.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.combeilstein-journals.org The reaction is typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate or ammonium chloride. mdpi.comnih.gov

The GBB reaction is highly versatile, accommodating a wide spectrum of aldehydes, including aromatic, heteroaromatic, and aliphatic variants. bio-conferences.org The isocyanide component also allows for the introduction of various substituents at the 3-amino position of the imidazo[1,2-a]pyridine core. The intramolecular trapping of the nitrilium ion by the endocyclic nitrogen of the amidine component is a key step in the formation of the heterocyclic scaffold. mdpi.com

Table 3: Key Features of the Groebke–Blackburn–Bienaymé Reaction

FeatureDescriptionReference
Reactants2-Aminoazine, Aldehyde, Isocyanide mdpi.combeilstein-journals.org
CatalystLewis or Brønsted acid (e.g., Scandium triflate, Ammonium chloride) mdpi.comnih.gov
Product3-Aminoimidazo[1,2-a]pyridine derivatives mdpi.com
VersatilityAccommodates a wide range of aldehydes and isocyanides bio-conferences.org

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that can be integrated with the synthesis of imidazo[1,2-a]pyridines to create even more complex and diverse molecular architectures, particularly peptidomimetics. nih.govnih.gov This tandem approach involves first synthesizing an imidazo[1,2-a]pyridine derivative containing a carboxylic acid functionality, often via the GBB reaction. nih.govsemanticscholar.org

This heterocyclic acid is then used as the acidic component in a subsequent Ugi-4CR, along with an aldehyde, an amine, and an isocyanide. nih.gov This strategy allows for the introduction of four points of diversity into the final molecule. nih.gov The synthesis of peptidomimetics with a substituted imidazo[1,2-a]pyridine fragment has been successfully achieved using this tandem GBB/Ugi reaction sequence. semanticscholar.orgbeilstein-journals.org Challenges such as the low solubility of the heterocyclic acids in common solvents like methanol have been addressed by adjusting reaction conditions, such as increasing the temperature and reaction time. nih.gov

Table 4: Tandem GBB and Ugi Reaction for Peptidomimetic Synthesis

StageReactionReactantsProductReference
1Groebke–Blackburn–Bienaymé2-Aminopyridine, Formylbenzoic acid, IsocyanideImidazo[1,2-a]pyridine-containing acid nih.gov
2Ugi ReactionImidazo[1,2-a]pyridine-containing acid, Aldehyde, Amine, IsocyanidePeptidomimetic with imidazo[1,2-a]pyridine core nih.govsemanticscholar.org

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has been a cornerstone in the synthesis of imidazo[1,2-a]pyridines, offering efficient and versatile routes to a wide array of derivatives. rsc.orgnih.gov These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds, facilitating the construction of the fused ring system.

Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines through oxidative cyclization. organic-chemistry.orgrsc.orgorganic-chemistry.org These reactions typically involve the condensation of 2-aminopyridines with various coupling partners, such as ketones, alkynes, or nitroolefins, followed by an intramolecular C-H amination. organic-chemistry.orgrsc.orgnih.gov The use of an external oxidant, often air or molecular oxygen, is a common feature of these reactions, making them environmentally attractive. organic-chemistry.orgnih.gov

A prevalent method involves the reaction of 2-aminopyridines with acetophenones in the presence of a copper catalyst, such as copper(I) iodide (CuI), to afford 2-aryl-imidazo[1,2-a]pyridines. organic-chemistry.org This transformation is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org The versatility of this method is demonstrated by its compatibility with a broad range of functional groups on both the 2-aminopyridine and acetophenone starting materials. organic-chemistry.org

Another notable copper-catalyzed approach is the aerobic oxidative coupling of ketoxime acetates with pyridines, which provides access to a variety of imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org This method has been shown to be scalable and tolerates a wide array of functional groups. organic-chemistry.org Furthermore, copper has been utilized in three-component reactions, for instance, the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, to construct polysubstituted imidazo[1,2-a]pyridines. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Analogs

2-Aminopyridine Derivative Ketone/Alkyne Derivative Catalyst Oxidant Solvent Temperature (°C) Yield (%) Reference
2-Aminopyridine Acetophenone CuI Air DMF 120 85 organic-chemistry.org
2-Amino-5-methylpyridine 4'-Methoxyacetophenone CuBr O₂ DMSO 110 92 rsc.org
2-Aminopyridine Phenylacetylene CuCl O₂ (air) Toluene 100 78 nih.gov
Pyridine 4-Methylacetophenone oxime acetate CuI Air NMP 100 95 organic-chemistry.org
2-Aminopyridine Nitroolefin CuBr Air DMF 80 90 organic-chemistry.org

Besides copper, other transition metals, particularly palladium and rhodium, have been extensively used in the synthesis and functionalization of imidazo[1,2-a]pyridines. rsc.orgresearchgate.net Palladium catalysis is especially prominent in C-H functionalization reactions, allowing for the direct introduction of various substituents onto the imidazo[1,2-a]pyridine core. acs.orgresearchgate.net

Palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines with aryl halides has been a widely explored method for the synthesis of C3-arylated derivatives. acs.orgresearchgate.net These reactions often employ a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a suitable ligand and base. acs.org Phosphine-free palladium catalysis has also been developed for this transformation, offering a more simplified and cost-effective approach. acs.org

Rhodium catalysis has been instrumental in achieving regioselective C-H functionalization of 2-arylimidazo[1,2-a]pyridines, particularly at the ortho position of the 2-aryl group. rsc.orgresearchgate.net This is often achieved through a directed C-H activation strategy, where the nitrogen atom of the imidazo[1,2-a]pyridine ring directs the metal catalyst to the desired position. researchgate.net These reactions have been utilized for various transformations, including olefination and annulation reactions. researchgate.net

Table 2: Examples of Other Transition Metal-Catalyzed Synthesis and Functionalization of Imidazo[1,2-a]pyridine Analogs

Imidazo[1,2-a]pyridine Derivative Coupling Partner Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Imidazo[1,2-a]pyridine 4-Bromotoluene Pd(OAc)₂ P(o-tol)₃ K₂CO₃ DMA 150 85 acs.org
2-Phenylimidazo[1,2-a]pyridine Phenylacetylene [RhCp*Cl₂]₂ - CsOAc DCE 100 92 rsc.org
Imidazo[1,2-a]pyridine 1-Iodo-4-nitrobenzene Pd(OAc)₂ - KOAc DMA 130 78 acs.org
2-(p-Tolyl)imidazo[1,2-a]pyridine N-Phenylmaleimide [RhCp*Cl₂]₂ - AgOAc t-AmylOH 110 89 researchgate.net

Metal-Free Oxidative Methods

The development of metal-free synthetic methods is a significant goal in organic chemistry due to the potential for reduced cost and toxicity. nih.govresearchgate.net For the synthesis of imidazo[1,2-a]pyridines, several metal-free oxidative approaches have been reported, often utilizing inexpensive and readily available reagents. nih.govresearchgate.net

A common strategy involves the use of iodine as a catalyst or mediator in the oxidative cyclization of 2-aminopyridines with various coupling partners. nih.govacs.orgnih.gov For instance, the reaction of 2-aminopyridines with ketones in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP) can afford imidazo[1,2-a]pyridines. nih.gov This method is believed to proceed through an iodine-mediated α-iodination of the ketone, followed by condensation with the 2-aminopyridine and subsequent intramolecular cyclization. nih.gov

Ultrasound irradiation has been employed to accelerate these iodine-mediated reactions, leading to shorter reaction times and improved efficiency. nih.gov Furthermore, metal-free, three-component reactions have been developed for the synthesis of imidazo[1,2-a]pyridines. For example, the condensation of 2-aminopyridines, aldehydes, and other components under oxidative conditions can provide a direct route to functionalized products. nih.gov

Table 3: Examples of Metal-Free Oxidative Synthesis of Imidazo[1,2-a]pyridine Analogs

2-Aminopyridine Derivative Ketone/Alkene Derivative Reagent/Catalyst Oxidant Solvent Condition Yield (%) Reference
2-Aminopyridine Acetophenone I₂ TBHP EtOH Ultrasound, 60 °C 92 nih.gov
2-Amino-5-methylpyridine 4'-Chloroacetophenone I₂ H₂O₂ H₂O Reflux 85 acs.org
2-Aminopyridine β-Nitrostyrene - - DMSO 120 °C 88 nih.gov
2-Aminopyridine Phenylacetylene I₂ K₂CO₃ DMSO 110 °C 75 researchgate.net

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a green and sustainable tool for organic synthesis, and it has been successfully applied to the synthesis and functionalization of imidazo[1,2-a]pyridines. rsc.orgresearchgate.netnih.gov These reactions are typically conducted under mild conditions, often at room temperature, using a photocatalyst that can absorb visible light to initiate the desired chemical transformation. nih.gov

Photocatalytic methods have been particularly effective for the C-H functionalization of imidazo[1,2-a]pyridines. nih.govresearchgate.net For example, the direct C-H arylation of imidazo[1,2-a]pyridines with diazonium salts can be achieved using chlorophyll (B73375) as a natural and environmentally benign photosensitizer. rsc.org This reaction proceeds via a radical mechanism, offering a transition-metal-free alternative for the formation of C-C bonds. rsc.org

Furthermore, visible-light-induced reactions have been developed for the introduction of various other functional groups, such as alkyl, trifluoromethyl, and aminoalkyl groups, at the C3 position of the imidazo[1,2-a]pyridine ring. nih.govresearchgate.net These methods often utilize organic dyes or ruthenium/iridium complexes as photocatalysts. nih.gov

Table 4: Examples of Photocatalytic Synthesis and Functionalization of Imidazo[1,2-a]pyridine Analogs

Imidazo[1,2-a]pyridine Derivative Coupling Partner Photocatalyst Light Source Solvent Temperature (°C) Yield (%) Reference
2-Phenylimidazo[1,2-a]pyridine 4-Methoxyphenyldiazonium tetrafluoroborate Chlorophyll White LED MeCN/H₂O Room Temp 92 rsc.org
Imidazo[1,2-a]pyridine N-Phenyltetrahydroisoquinoline Rose Bengal Green LED MeCN Room Temp 85 nih.gov
2-Methylimidazo[1,2-a]pyridine Togni's reagent Ru(bpy)₃Cl₂ Blue LED MeCN Room Temp 78 nih.gov
Imidazo[1,2-a]pyridine Ethyl bromodifluoroacetate Eosin Y Green LED DMSO Room Temp 81 nih.gov

Regioselective Functionalization and Derivatization Techniques

The ability to selectively introduce functional groups at specific positions of the imidazo[1,2-a]pyridine core is crucial for the development of new analogs with tailored properties. rsc.orgnih.gov C-H functionalization has become a particularly attractive strategy for this purpose, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov

The imidazo[1,2-a]pyridine ring system possesses several C-H bonds that can be targeted for functionalization. The C3 position is generally the most nucleophilic and is therefore a common site for electrophilic substitution and radical reactions. rsc.orgnih.gov However, methods have also been developed for the functionalization of other positions, such as C2, C5, and the ortho position of a 2-aryl substituent. rsc.orgresearchgate.net

Palladium-catalyzed C-H arylation is a powerful tool for the regioselective functionalization of imidazo[1,2-a]pyridines. acs.orgresearchgate.net As mentioned previously, the C3 position is readily arylated using this method. acs.org Additionally, directed C-H activation strategies have enabled the functionalization of other positions. For instance, the nitrogen atom of the imidazo[1,2-a]pyridine ring can direct a palladium or rhodium catalyst to the C8 position or the ortho position of a 2-aryl group. rsc.orgresearchgate.netnih.gov

Visible-light photocatalysis has also proven to be a versatile tool for the regioselective C-H functionalization of imidazo[1,2-a]pyridines, primarily at the C3 position. nih.govresearchgate.net These methods allow for the introduction of a wide range of functional groups under mild reaction conditions. nih.gov While C3 functionalization is most common, methods for C5 functionalization have also been reported. nih.gov

Table 5: Examples of Regioselective C-H Functionalization of Imidazo[1,2-a]pyridine Analogs

Imidazo[1,2-a]pyridine Derivative Reagent/Coupling Partner Catalyst/Mediator Position of Functionalization Solvent Condition Yield (%) Reference
2-Phenylimidazo[1,2-a]pyridine Iodobenzene Pd(OAc)₂ C3 DMA 130 °C 88 acs.org
Imidazo[1,2-a]pyridine N-Iodosuccinimide (NIS) - C3 MeCN Room Temp 95 nih.gov
2-Phenylimidazo[1,2-a]pyridine Phenylacetylene [RhCp*Cl₂]₂ ortho-C-H of 2-phenyl DCE 100 °C 92 researchgate.net
Imidazo[1,2-a]pyridine Diethyl phosphite Rose Bengal C3 MeCN Visible Light, RT 82 nih.gov
2-Methylimidazo[1,2-a]pyridine Adamantyl iodide Eosin Y C5 DMSO Visible Light, RT 65 nih.gov

An in-depth examination of the synthetic strategies for producing analogs of this compound reveals a focus on versatile and efficient chemical processes. Researchers have developed various methodologies to introduce functional groups, create complex molecular architectures, and adhere to environmentally conscious principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B2518187 Imidazo[1,2-a]pyridin-7-ol hydrochloride CAS No. 2229276-23-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[1,2-a]pyridin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-1-3-9-4-2-8-7(9)5-6;/h1-5,8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGBQPXCYWEIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CNC2=CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Imidazo 1,2 a Pyridine Systems

Analysis of Reaction Pathways and Intermediate Formation

The synthesis of the imidazo[1,2-a]pyridine (B132010) core can be achieved through various reaction pathways, each involving distinct intermediates. Classic methods often involve the condensation of 2-aminopyridines with α-haloketones, a reaction first reported by Tschitschibabin. bio-conferences.org Modern synthetic strategies have expanded to include multicomponent reactions (MCRs), tandem processes, and oxidative cyclizations, which offer greater efficiency and molecular diversity. researchgate.netrsc.org

One-pot multicomponent reactions, for instance, can combine a 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, often catalyzed by copper, to construct the heterocyclic system efficiently. bio-conferences.org A plausible mechanism for certain MCRs involves the initial condensation of 2-aminopyridine with an aldehyde to form an imine intermediate. This is followed by a [4+1] cycloaddition with an isocyanide, leading to a cyclized product. nih.gov

Other pathways proceed through different key intermediates. For example, some syntheses involving 2-aminopyridines and acetophenones are proposed to form an Ortoleva-King type intermediate, which arises from the alkylation of the endocyclic nitrogen atom, followed by intramolecular cyclization. acs.orgnih.gov Cascade reactions combining nitroolefins with 2-aminopyridines can proceed through a tandem mechanism involving a Michael addition and subsequent intramolecular cyclization to form the fused ring system. bio-conferences.org Preliminary mechanistic studies of copper-catalyzed aerobic oxidative syntheses also point towards a catalytic Ortoleva-King reaction pathway. organic-chemistry.org

The table below summarizes several key reaction pathways and their proposed intermediates.

Reaction PathwayReactantsKey IntermediatesReference
Tschitschibabin Condensation2-Aminopyridine, α-HaloketoneN-Phenacylpyridinium salt bio-conferences.org
Three-Component Reaction2-Aminopyridine, Aldehyde, AlkyneCopper-ketenimine complex researchgate.net
Iodine-Catalyzed MCR2-Aminopyridine, Aldehyde, IsocyanideImine ion, Iminium ion nih.gov
Graphene Oxide Promoted Condensation2-Aminopyridine, Acetophenone, ThiolOrtoleva-King type intermediate acs.orgnih.gov
FeCl3-Catalyzed Cascade Reaction2-Aminopyridine, NitroolefinMichael adduct bio-conferences.org

Electrophilic and Nucleophilic Attack Site Prediction

The regioselectivity of reactions involving the imidazo[1,2-a]pyridine scaffold is dictated by the electronic distribution within the fused aromatic system. Both experimental results and computational studies have been employed to predict the most probable sites for electrophilic, nucleophilic, and radical attacks.

The imidazo[1,2-a]pyridine ring is considered an electron-rich aromatic system with ten delocalized π electrons. acs.org Theoretical calculations and experimental evidence consistently identify the C3 position as the most nucleophilic and thus the most susceptible to electrophilic substitution. acs.orgresearchgate.netresearchgate.net This high reactivity is attributed to the stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be effectively delocalized without disrupting the aromaticity of the pyridinoid ring. stackexchange.com Electrophilic attack at C2, in contrast, leads to a less stable intermediate. stackexchange.com

While the C3 position is the primary site for electrophilic attack, radical functionalization can also occur at the C5 position, which is another site of high electron density. rsc.org The prediction of these reactive sites has been significantly aided by computational chemistry. Density Functional Theory (DFT) calculations are used to determine parameters such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps. nih.gov MEP maps visually represent the electron density, with electron-rich regions (typically colored red or yellow) indicating likely sites for electrophilic attack. nih.gov Furthermore, the Fukui function is a valuable tool derived from DFT that quantifies the reactivity of specific atomic sites, predicting the most probable locations for nucleophilic (fk+), electrophilic (fk-), and radical (fk0) attacks. acs.orgnih.gov

The following table summarizes the predicted sites of attack on the imidazo[1,2-a]pyridine ring.

Type of AttackPrimary SiteSecondary Site(s)Basis for PredictionReference
ElectrophilicC3-Resonance structures, Intermediate stability, π-electron density calculations acs.orgstackexchange.com
NucleophilicC5, O25 (of a derivative)-Fukui function (fk+) from DFT calculations acs.org
RadicalC3C5Electron-rich character, Experimental outcomes rsc.org

Radical Reaction Mechanisms in Functionalization

Radical chemistry has emerged as a powerful tool for the direct C-H functionalization of imidazo[1,2-a]pyridines, providing efficient pathways to introduce a wide variety of substituents. rsc.orgrsc.org These reactions are often initiated by transition metals, photocatalysts, or chemical oxidants and typically exhibit high regioselectivity for the electron-rich C3 or C5 positions. rsc.org

A general mechanism for radical functionalization involves several key steps:

Radical Generation: A radical species (e.g., trifluoromethyl radical, CF₃•; aryl radical; α-amino radical) is generated from a suitable precursor. rsc.orgnih.gov This can be achieved through a single-electron transfer (SET) process involving a photocatalyst, the decomposition of a radical initiator like tert-butyl hydroperoxide (TBHP), or catalysis by a transition metal. rsc.orgnih.gov

Radical Addition: The generated radical attacks the electron-rich imidazo[1,2-a]pyridine ring, typically at the C3 position, to form a radical intermediate. nih.gov

Oxidation and Deprotonation: The resulting radical intermediate is then oxidized to a carbocation. nih.gov This can be effected by another radical species or the photocatalyst in its oxidized state. nih.gov

Final Product Formation: The carbocation intermediate undergoes deprotonation to restore aromaticity and yield the final functionalized product. nih.gov

Visible light-promoted reactions have become particularly prominent. nih.govdntb.gov.ua For example, the C3-alkoxylation of imidazo[1,2-a]pyridines can be achieved using rose bengal as a photoredox catalyst and air as the oxidant. rsc.org Similarly, trifluoromethylation has been accomplished using CF₃SO₂Na (Langlois reagent) in the presence of AgNO₃ and TBHP, where the CF₃• radical is the key reactive species. rsc.org The involvement of a radical pathway in these reactions is often confirmed by radical scavenging experiments, where the addition of a scavenger like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxide) inhibits the reaction. rsc.org

The table below provides examples of radical functionalization reactions on the imidazo[1,2-a]pyridine scaffold.

FunctionalizationRadical Source/PrecursorCatalyst/Initiator SystemPositionReference
TrifluoromethylationCF₃SO₂Na (Langlois reagent)AgNO₃ / TBHPC3 rsc.org
PerfluoroalkylationPerfluoroalkyl iodidesVisible light / EDA complexC3 nih.gov
AlkoxylationAlcoholsVisible light / Rose Bengal / AirC3 rsc.org
AminoalkylationN-aryl glycinesVisible light / Blue LED / O₂C3 nih.gov
ArylationArylhydrazines, Diaryliodonium saltsRadical initiatorC3 rsc.org
CyanomethylationAcetonitrileFeCp₂ / Dicumyl peroxide (DCP)C3 rsc.org

Conformational Analysis and Isomerization Pathways

The imidazo[1,2-a]pyridine system is a planar, bicyclic aromatic structure. This inherent rigidity limits its conformational flexibility. As a result, conformational analysis for the unsubstituted core primarily deals with its planarity and the electronic properties derived from its aromaticity. For substituted derivatives, conformational analysis becomes more relevant, particularly concerning the rotation of substituents around the single bonds connecting them to the heterocyclic core. Computational methods, such as DFT, are utilized to calculate rotational barriers and identify the most stable conformations of these derivatives, which can influence their biological activity and reactivity. nih.gov

Isomerization pathways are mechanistically significant in certain synthetic transformations of imidazo[1,2-a]pyridines. For instance, in some multicomponent syntheses, a prototropic shift is a key step that leads to the final aromatic product following a cycloisomerization event. organic-chemistry.org While large-scale isomerization of the core scaffold itself is not common due to its aromatic stability, the potential for tautomerism exists, particularly in derivatives with specific functional groups. However, the canonical imidazo[1,2-a]pyridine form is overwhelmingly favored. The investigation of specific isomerization pathways, such as photoinduced isomerizations or acid-catalyzed rearrangements in complex derivatives, remains a specialized area of study.

Protonation and Deprotonation Equilibria of Imidazole (B134444) Nitrogen Atoms

The basicity of the imidazo[1,2-a]pyridine system is a fundamental property that influences its reactivity and its behavior in biological systems. The molecule contains two distinct types of nitrogen atoms: the pyridine (B92270) nitrogen and two imidazole nitrogens (a pyrrole-like N1 and a bridgehead N4). The basicity is primarily determined by the availability of the nitrogen lone pairs for protonation.

The table below compares the basicity of imidazo[1,2-a]pyridine with related nitrogen heterocycles.

CompoundpKa of Conjugate AcidReference
Imidazo[1,2-a]pyridine~6.8 nih.gov
Imidazole~6.95 libretexts.org
Pyridine~5.2
Pyrrole~0.4 libretexts.org
Quinoline~4.9 libretexts.org

Advanced Spectroscopic Characterization Techniques in Imidazo 1,2 a Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For Imidazo[1,2-a]pyridin-7-ol hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the electronic environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

In the ¹H NMR spectrum of the imidazo[1,2-a]pyridine (B132010) core, protons in the pyridine (B92270) ring and the imidazole (B134444) ring resonate at characteristic chemical shifts. dtic.mil The protonation of the nitrogen atom in the hydrochloride salt can lead to shifts in the signals of nearby protons. The hydroxyl group at the 7-position will also influence the chemical shifts of the aromatic protons on the pyridine ring. The expected signals for the aromatic protons would typically appear in the downfield region (δ 6.5-8.5 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the fused ring system are indicative of their hybridization and electronic environment. researchgate.net Carbons bonded to nitrogen or oxygen atoms will appear further downfield. For instance, the carbon atom C7, attached to the hydroxyl group, would show a characteristic downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data are illustrative and based on typical values for related imidazo[1,2-a]pyridine derivatives. rsc.orgtci-thaijo.org Shifts are referenced to a standard solvent signal.

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2Singlet (s)-
H-37.5 - 7.9Singlet (s)-
H-57.9 - 8.3Doublet (d)7.0 - 9.0
H-66.8 - 7.2Doublet of doublets (dd)7.0 - 9.0, 1.5 - 2.5
H-87.0 - 7.4Doublet (d)1.5 - 2.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are illustrative and based on typical values for related imidazo[1,2-a]pyridine derivatives. researchgate.nettci-thaijo.org Shifts are referenced to a standard solvent signal.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2135 - 145
C-3110 - 120
C-5120 - 130
C-6110 - 115
C-7150 - 160
C-8100 - 110
C-8a140 - 150

Mass Spectrometry (MS) Techniques (e.g., LC-MS(ESI), HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

LC-MS (ESI) would be used to determine the molecular weight of the compound. In positive ion mode, the molecule would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (Imidazo[1,2-a]pyridin-7-ol). This allows for the confirmation of the molecular mass.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions, thereby confirming the identity of Imidazo[1,2-a]pyridin-7-ol.

Table 3: Expected Mass Spectrometry Data for Imidazo[1,2-a]pyridin-7-ol Note: The molecular formula of the free base is C₇H₆N₂O.

IonCalculated Exact Mass [M+H]⁺Observed m/z in HRMS
[C₇H₇N₂O]⁺135.0553~135.0553

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretch from the protonated imidazole nitrogen in the hydrochloride salt would also appear in this region, likely overlapping with the O-H band. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net The C-O stretching vibration from the phenolic hydroxyl group would be observed in the 1200-1300 cm⁻¹ range.

Table 4: Characteristic FT-IR Absorption Bands for this compound Note: Data are illustrative and based on typical values for similar aromatic and heterocyclic compounds. researchgate.net

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H Stretch (Phenolic)3200 - 3600 (broad)
N-H Stretch (Hydrochloride)2500 - 3200 (broad)
Aromatic C-H Stretch3000 - 3100
C=N and C=C Stretch (Aromatic Rings)1400 - 1650
C-O Stretch (Phenolic)1200 - 1300

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural confirmation of this compound is achieved through the synergistic integration of all spectroscopic data.

MS (HRMS) establishes the correct molecular formula (C₇H₆N₂O for the free base). rsc.org

FT-IR confirms the presence of key functional groups, namely the hydroxyl (-OH) group and the aromatic rings. researchgate.net

¹³C NMR identifies the number of unique carbon environments and confirms the presence of carbons attached to heteroatoms. researchgate.net

¹H NMR reveals the number and connectivity of protons, with chemical shifts and coupling patterns allowing for the precise assignment of each proton to its position on the bicyclic ring system. dtic.mil

By combining these techniques, a complete and unambiguous picture of the molecular structure of this compound is constructed, leaving no ambiguity as to its identity and purity.

Computational and Theoretical Studies on Imidazo 1,2 a Pyridin 7 Ol Hydrochloride Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures of molecules. DFT methods are extensively used to predict the properties of Imidazo[1,2-a]pyridine (B132010) derivatives by approximating the exchange-correlation energy that accounts for the quantum mechanical effects of electron correlation. A commonly employed method for these studies is the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311G++(d,p), which has been shown to provide reliable results for a wide range of organic molecules. These calculations are foundational for the subsequent analyses of molecular structure, reactivity, and intermolecular interactions.

The initial step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For analogs of Imidazo[1,2-a]pyridin-7-ol hydrochloride, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles of the ground state geometry. This process is critical as the electronic properties and reactivity of a molecule are intrinsically linked to its three-dimensional structure. The optimized geometry provides a realistic model for further computational analysis, ensuring that the calculated properties are representative of the molecule's most probable state.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is associated with its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. In the study of Imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the energy gap was found to range from 2.49 eV to 3.91 eV, indicating varying degrees of stability and reactivity among the analogs. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Imidazo[1,2-a]pyridinyl-chalcone 1-6.078-2.2653.813
Imidazo[1,2-a]pyridinyl-chalcone 2-6.125-2.3223.802
Imidazo[1,2-a]pyridinyl-chalcone 3-5.589-1.8213.768
Imidazo[1,2-a]pyridinyl-chalcone 4-6.495-2.6283.867
Imidazo[1,2-a]pyridinyl-chalcone 5-6.501-2.6103.891

Note: Data is for representative Imidazo[1,2-a]pyridinyl-chalcone analogs.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the molecule's polarizability. A softer molecule is more reactive.

These descriptors are invaluable in comparing the reactivity of different Imidazo[1,2-a]pyridine analogs. For instance, a low hardness value and a high softness value are indicative of higher reactivity.

CompoundElectronegativity (χ) (eV)Chemical Potential (μ) (eV)Hardness (η) (eV)Softness (S) (eV⁻¹)
Imidazo[1,2-a]pyridinyl-chalcone 14.1715-4.17151.90650.2624
Imidazo[1,2-a]pyridinyl-chalcone 24.2235-4.22351.90100.2630
Imidazo[1,2-a]pyridinyl-chalcone 33.7050-3.70501.88400.2654
Imidazo[1,2-a]pyridinyl-chalcone 44.5615-4.56151.93350.2586
Imidazo[1,2-a]pyridinyl-chalcone 54.5555-4.55551.94550.2570

Note: Data is for representative Imidazo[1,2-a]pyridinyl-chalcone analogs.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral potential.

For Imidazo[1,2-a]pyridine derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding, which is crucial for understanding their biological activity. Studies on Imidazo[1,2-a]pyridine N-acylhydrazone derivatives have shown that the nitrogen atoms of the 6-π electron system, as well as oxygen and sulfur atoms, are often nucleophilic sites. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms within a molecule and to characterize the nature of chemical bonds and non-covalent interactions. nih.gov This analysis is based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero.

QTAIM analysis can provide detailed information about bond strengths, charge distribution, and the nature of intermolecular interactions in Imidazo[1,2-a]pyridine analogs. By examining the properties at the bond critical points, such as the electron density and its Laplacian, one can classify interactions as shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in molecular systems. It is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, it is possible to identify and visualize different types of interactions.

This analysis generates three-dimensional surfaces that are color-coded to distinguish between strong attractive interactions (like hydrogen bonds, typically shown in blue), weak van der Waals interactions (in green), and strong repulsive interactions (in red). RDG analysis is particularly useful for understanding the forces that govern the supramolecular assembly and crystal packing of Imidazo[1,2-a]pyridine derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of imidazo[1,2-a]pyridine analogs, MD simulations provide critical insights into the stability and dynamics of ligand-protein complexes.

In Silico Prediction of Drug-Likeness and ADMET Properties

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico predictive models offer a rapid and cost-effective means to assess the drug-likeness and pharmacokinetic profile of novel compounds. For imidazo[1,2-a]pyridine analogs, these predictions are crucial for identifying candidates with favorable properties for further development. nih.govamazonaws.com

Studies on newly designed imidazo[1,2-a]pyridine-3-carboxamides have utilized ADMET prediction analyses to validate their potential as drug candidates. nih.govamazonaws.comnih.gov These computational evaluations often screen for compliance with established guidelines like Lipinski's rule of five. Results for several designed analogs showed zero violations of these rules, indicating good potential for oral bioavailability. nih.govamazonaws.com Furthermore, toxicity parameters such as carcinogenicity and cytotoxicity were predicted, with many analogs being classified as non-toxic and inactive in these regards. nih.govamazonaws.comnih.gov The QikProp module within the Schrödinger software suite is one such tool used to predict these pharmaceutically relevant properties. openpharmaceuticalsciencesjournal.comresearchgate.net

Table 1: Predicted ADMET Properties of Designed Imidazo[1,2-a]pyridine Analogs

Property Prediction Significance Reference
Lipinski's Rule Violations 0 Indicates good oral bioavailability and drug-likeness. nih.gov, amazonaws.com
Gastrointestinal Absorption High Suggests efficient absorption from the gut. nih.gov, amazonaws.com
Bioavailability Similar to lead compounds Predicts adequate concentration of the drug in systemic circulation. nih.gov, amazonaws.com
Carcinogenicity Non-toxic (inactive) Indicates a lower risk of causing cancer. nih.gov, amazonaws.com
Cytotoxicity Non-toxic (inactive) Suggests a lower potential for direct cellular damage. nih.gov, amazonaws.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique in structure-based drug design used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or score. For imidazo[1,2-a]pyridine derivatives, docking studies have been extensively used to elucidate their mechanism of action against various biological targets. nih.govchemmethod.comresearchgate.net These studies are performed using software like AutoDock, Glide, and Molegro Virtual Docker. openpharmaceuticalsciencesjournal.comacs.orgnih.gov

Binding affinity prediction quantifies the strength of the interaction between a ligand and its target protein. A lower binding energy value typically indicates a more stable and potent interaction. Numerous studies on imidazo[1,2-a]pyridine analogs have reported promising binding affinities against a range of protein targets.

For example, in a study targeting an oxidoreductase enzyme implicated in breast cancer, a novel imidazo[1,2-a]pyridine derivative exhibited a high binding energy of -9.207 kcal/mol. researchgate.net In another investigation, a hybrid compound demonstrated a strong binding affinity with a score of -11.237 Kcal/mol against human LTA4H. chemmethod.com Similarly, newly designed imidazo[1,2-a]pyridine-3-carboxamides showed better binding affinities (with scores better than -6.8 kcal/mol) against the QcrB protein of Mycobacterium tuberculosis compared to the standard drug isoniazid (B1672263) (-6.00 kcal/mol). nih.govnih.gov

Table 2: Examples of Predicted Binding Affinities for Imidazo[1,2-a]pyridine Analogs

Compound Class/Derivative Protein Target Predicted Binding Affinity (kcal/mol) Reference
Imidazo[1,2-a]pyridine Derivative (Compound C) Oxidoreductase -9.207 researchgate.net
Imidazo[1,2-a]pyridine Hybrid (HB7) Human LTA4H (3U9W) -11.237 chemmethod.com
Imidazo[1,2-a]pyridine-3-carboxamides (A1-A8) QcrB Better than -6.8 nih.gov, nih.gov
Alpidem Alzheimer's-related enzyme (4BDT) -9.60 documentsdelivered.com
Imidazo[1,2-a]pyridine-3-yl derivatives Farnesyl diphosphate (B83284) synthase High MolDock & Rerank Scores nih.gov

Molecular docking not only predicts binding energy but also reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the protein target.

Interaction with Oxidoreductase: Docking studies of an imidazo[1,2-a]pyridine derivative with a binding energy of -9.207 kcal/mol revealed key interactions with essential amino acids His 222, Tyr 216, and Lys 270 within the active site of an oxidoreductase enzyme. researchgate.net

Interaction with QcrB: The QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis is a validated target for imidazo[1,2-a]pyridine analogs. rsc.org The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, targets this protein, and numerous computational studies have explored the structure-activity relationships of analogs binding to this target. rsc.orgnih.gov

Interaction with NF-κB: The interaction between a novel imidazo[1,2-a]pyridine derivative (MIA) and the NF-κB p50 protein has been investigated using docking studies. The results showed that the compound successfully docked into the p50 subunit, suggesting a potential mechanism for its observed anti-inflammatory effects. nih.gov

Interaction with Human LTA4H: A series of imidazo[1,2-a]pyridine hybrids were docked into the 3D structure of human LTA4H (PDB ID: 3U9W). The simulations indicated that all hybrids interacted with key amino acid residues in the active site, with one compound in particular showing a superior binding affinity compared to the original ligand. chemmethod.com

These detailed interaction analyses are vital for medicinal chemists to rationally design new derivatives with improved potency and selectivity. nih.gov

Table 3: Mentioned Compounds

Compound Name/Class
This compound
Imidazo[1,2-a]pyridine-3-carboxamides
Alpidem
Isoniazid
Telacebec (Q203)

Medicinal Chemistry Perspectives on the Imidazo 1,2 a Pyridine Scaffold and Its Hydroxylated Derivatives

Imidazo[1,2-a]pyridine (B132010) as a Privileged Scaffold in Drug Discovery

The Imidazo[1,2-a]pyridine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The structural rigidity of the bicyclic system, combined with its unique electronic properties and potential for diverse substitutions, makes it an attractive starting point for drug design. researchgate.netmdpi.com

The versatility of the Imidazo[1,2-a]pyridine scaffold is evidenced by its presence in several commercially available drugs. These include zolpidem, a widely prescribed hypnotic for the treatment of insomnia, and alpidem, an anxiolytic agent. nih.govacs.org The therapeutic applications of Imidazo[1,2-a]pyridine derivatives extend to various other areas, including antiviral, anticancer, anti-inflammatory, and antifungal agents. nih.govnih.govacs.org The successful clinical use of these drugs has spurred further research into the development of new therapeutic agents based on this versatile scaffold. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of Imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.netnih.gov Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the scaffold influence its interaction with biological targets and, consequently, its therapeutic potency.

For many Imidazo[1,2-a]pyridine-based compounds, the substitution pattern at various positions on the ring system dictates their biological activity. For instance, in a series of antiviral agents, the presence of a thioether side chain at the 3-position was found to be critical for activity against human cytomegalovirus and varicella-zoster virus. nih.gov Modifications at the 2-, 6-, 7-, and 8-positions have also been shown to significantly impact the anti-leishmanial activity of this class of compounds. nih.gov

The introduction of a hydroxyl group, as in Imidazo[1,2-a]pyridin-7-ol, can have a profound effect on the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds. mdpi.com This, in turn, can influence its pharmacokinetic profile and its binding affinity to target proteins. The position of the hydroxyl group is critical; for example, a hydroxyl group at certain positions on pyridine-derived compounds has been shown to enhance their antiproliferative activity against various cancer cell lines. mdpi.com While specific SAR studies on Imidazo[1,2-a]pyridin-7-ol hydrochloride are not extensively detailed in the reviewed literature, the general principles of SAR for the Imidazo[1,2-a]pyridine scaffold suggest that the 7-hydroxy group could play a significant role in modulating biological activity.

Table 1: Impact of Substitutions on the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Position of SubstitutionType of SubstituentResulting Biological Activity
3Thioether side chainAntiviral (HCMV, VZV) nih.gov
2, 6, 7, 8VariousAnti-leishmanial nih.gov
GeneralHydroxyl groupPotential for enhanced antiproliferative activity mdpi.com

Rational Design and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives

The rational design of novel Imidazo[1,2-a]pyridine derivatives is a key strategy for developing new drugs with improved efficacy and selectivity. nih.govrsc.org This process often involves computational modeling and a deep understanding of the target's three-dimensional structure to design molecules that can bind with high affinity and specificity.

The synthesis of the Imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes. rsc.orgresearchgate.net A common and versatile method involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, allows for the introduction of a wide range of substituents at the 2- and 3-positions of the Imidazo[1,2-a]pyridine ring. For the synthesis of Imidazo[1,2-a]pyridin-7-ol, a 2-amino-4-hydroxypyridine (B184335) would be a logical starting material.

Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel chemical scaffolds with similar biological activity to a known active compound. This strategy can lead to the discovery of new intellectual property and compounds with improved properties. The Imidazo[1,2-a]pyridine scaffold has been both the starting point and the result of scaffold hopping campaigns. For example, in the search for new anti-leishmanial agents, virtual screening of large compound libraries has led to the identification of novel Imidazo[1,2-a]pyridine-based hits. nih.gov

Targeted covalent inhibitors are a class of drugs that form a permanent covalent bond with their biological target. This can lead to enhanced potency and a longer duration of action. The Imidazo[1,2-a]pyridine scaffold has been explored for its potential in the development of covalent inhibitors. By incorporating a reactive "warhead" onto the scaffold, researchers can design molecules that specifically and irreversibly bind to their target protein.

Development of Chemical Libraries for High-Throughput Screening

The development of diverse chemical libraries based on a privileged scaffold is a cornerstone of modern drug discovery. researchgate.netnih.gov High-throughput screening (HTS) of these libraries against a wide range of biological targets can rapidly identify promising hit compounds for further optimization.

Several strategies have been employed to create libraries of Imidazo[1,2-a]pyridine derivatives. nih.gov These often involve combinatorial chemistry approaches, where a variety of building blocks are systematically combined to generate a large number of structurally related compounds. The synthesis of a library of Imidazo[1,2-a]pyridine-appended chalcones, for example, has led to the discovery of potent antikinetoplastid agents. nih.gov The inclusion of derivatives such as this compound in such libraries would expand the chemical space explored and increase the probability of discovering novel bioactive compounds. The use of innovative techniques like pre-competitive virtual screening collaborations has also proven effective in rapidly expanding the chemical diversity of Imidazo[1,2-a]pyridine-based hit series. nih.govresearchgate.net

Investigational Biological Activities and Mechanistic Research of Imidazo 1,2 a Pyridine Derivatives

Anticancer Activity Research

Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of compounds in oncology research. nih.govresearchgate.net Their potent inhibitory effects against the growth and proliferation of various cancer cells have been demonstrated in numerous in-vitro studies. nih.govresearchgate.netnih.gov The anticancer mechanisms of these compounds are multifaceted, involving the modulation of key cellular processes such as proliferation, signaling pathways, cell cycle progression, and apoptosis. researchgate.netnih.govwaocp.org

A significant body of research highlights the cytotoxic and anti-proliferative effects of imidazo[1,2-a]pyridine derivatives against a spectrum of cancer cell lines. nih.govresearchgate.net For instance, certain novel imidazo[1,2-a]pyridine compounds, designated as IP-5 and IP-6, exhibited strong cytotoxic impacts on the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively. nih.govresearchgate.net Another compound, IP-7, showed a lesser cytotoxic effect on the same cell line with an IC50 of 79.6 µM. nih.govresearchgate.net

In studies involving melanoma and cervical cancer cells, a series of imidazo[1,2-a]pyridines (compounds 5–7) were found to inhibit the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells. nih.gov The half-maximal inhibitory concentrations (IC50) for these compounds ranged from 9.7 to 44.6 µM after a 48-hour treatment period. nih.gov Notably, cancer cells demonstrated greater sensitivity to compound 6 compared to the others in the series. nih.gov Furthermore, a newly synthesized compound, 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione, referred to as La23, showed a high potential for suppressing the viability of HeLa cells with an IC50 of 15.32 μM. researchgate.net

Selenylated imidazo[1,2-a]pyridines have also been investigated. researchgate.net The compounds 7-methyl-3-(naphthalene-1-ylselanyl)-2-phenylimidazo[1,2-a]pyridine (IP-Se-05) and 3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine (IP-Se-06) displayed high cytotoxicity towards MCF-7 breast cancer cells, with IC50 values of 26.0 μM and 12.5 μM, respectively. researchgate.net In glioblastoma cells, IP-Se-06 exhibited high cytotoxicity against A172 cells with an IC50 of 1.8 μM. researchgate.net

CompoundCell LineCancer TypeIC50 Value (µM)Reference
IP-5HCC1937Breast Cancer45 nih.govresearchgate.net
IP-6HCC1937Breast Cancer47.7 nih.govresearchgate.net
IP-7HCC1937Breast Cancer79.6 nih.govresearchgate.net
Compound 6A375, WM115, HeLaMelanoma, Cervical Cancer9.7 - 44.6 nih.gov
La23HeLaCervical Cancer15.32 researchgate.net
IP-Se-05MCF-7Breast Cancer26.0 researchgate.net
IP-Se-06MCF-7Breast Cancer12.5 researchgate.net
IP-Se-06A172Glioblastoma1.8 researchgate.net

The anticancer activity of imidazo[1,2-a]pyridine derivatives is frequently linked to their ability to modulate critical intracellular signaling pathways that govern cell growth, survival, and proliferation. researchgate.netnih.govnih.gov The PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, is a key target for many of these compounds. researchgate.netnih.gov

For example, a novel imidazo[1,2-a]pyridine compound, referred to as compound 6, was shown to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. nih.gov Treatment with this compound led to a reduction in the levels of phosphorylated protein kinase B (p-AKT) and phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov Similarly, in studies on non-small cell lung cancer, the compound ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate was reported to inhibit the PI3K-Akt-mTOR pathway. nih.gov

Further research on breast cancer cells (HCC1937) treated with the compound IP-5 also revealed lower levels of pAKT compared to control cells. nih.govresearchgate.net The selenylated derivative IP-Se-06 demonstrated antiproliferative effects in glioblastoma cells through the inhibition of the Akt/mTOR/HIF-1α and ERK 1/2 signaling pathways. researchgate.net Another derivative, MIA, was hypothesized to exert anti-inflammatory activity by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov

In addition to inhibiting proliferation and signaling pathways, imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.govresearchgate.netresearchgate.net

Treatment of melanoma and cervical cancer cells with compound 6 induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis. nih.gov This was accompanied by an increase in the levels of cell cycle inhibitors p53 and p21, and the pro-apoptotic protein BCL2 associated X protein (Bax), as well as active caspase-9. nih.govresearchgate.net Silencing of the p53 gene in A375 melanoma cells partially reduced the apoptosis induced by compound 6, suggesting a p53-mediated mechanism. nih.gov The compound La23 was also found to induce apoptosis in HeLa cells via the p53/Bax mitochondrial apoptotic pathway, increasing the expression of p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net

In breast cancer cells, compound IP-5 was found to cause cell cycle arrest, as evidenced by increased levels of p53 and p21 proteins. nih.govwaocp.org This compound triggered an extrinsic apoptosis pathway, indicated by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. nih.govwaocp.orgresearchgate.net Similarly, novel imidazo[1,2-a]pyridine-based analogues (IMPAs) induced apoptosis in non-small cell lung cancer cells by increasing pro-apoptotic BAX and BAK1 expression and decreasing anti-apoptotic BCL2 expression, leading to caspase-9/3 activation. researchgate.net

Antimicrobial and Anti-Infective Research

The imidazo[1,2-a]pyridine scaffold is a core component of compounds investigated for a broad spectrum of antimicrobial activities. nih.govresearchgate.netscirp.org These derivatives have been evaluated for their efficacy against various pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.netresearchgate.net

Derivatives of imidazo[1,2-a]pyridine have demonstrated notable antibacterial and antifungal properties. researchgate.netscirp.orgnih.gov A series of newly synthesized compounds derived from imidazo[1,2-a]pyridine were evaluated for their in-vitro biological activity against Gram-positive and Gram-negative bacterial strains, as well as the fungus Aspergillus niger, showing positive results at a concentration of 40µg/ml. researchgate.net Other studies have described the synthesis of imine derivatives from imidazo[1,2‐a]pyridine that showed promising in-vitro antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net

In the realm of antimycobacterial research, a set of 14 imidazo[1,2-a]pyridine-3-carboxamides were screened against Mycobacterium tuberculosis H37Rv. nih.gov Twelve of these compounds showed minimum inhibitory concentrations (MIC) of ≤1 μM, with five compounds exhibiting potent activity with MIC values ≤0.006 μM. nih.gov These compounds are thought to target QcrB, a critical component of mycobacterial energy metabolism. nih.gov Additionally, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of Candida albicans. scirp.orgscirp.org Four of the ten compounds were active, with one derivative showing particular potency with a MIC of 41.98 μmol/L. scirp.orgscirp.org

Compound TypeTarget OrganismActivity/MICReference
Imidazo[1,2-a]pyridine derivativesBacteria and Aspergillus nigerActive at 40µg/ml researchgate.net
Imine derivativesS. aureus, E. coli, C. albicans, S. cerevisiae, A. brasiliensisPromising activity researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamides (5 compounds)Mycobacterium tuberculosis H37Rv≤0.006 μM nih.gov
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivative (10i)Candida albicans (resistant)41.98 μmol/L scirp.orgscirp.org

The antiviral potential of imidazo[1,2-a]pyridine derivatives has also been a subject of investigation. nih.govnih.gov Specific derivatives bearing a thioether side chain at the 3-position have been synthesized and evaluated for their antiviral activity. nih.gov Among these, compounds identified as 4, 15, and 21 were found to be highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines with a thioether side chain identified hydrophobicity as a key factor for their antiviral activity. nih.gov These compounds have also been listed as potential anti-HIV agents. nih.gov

Antituberculosis and Antimycobacterial Studies

The imidazo[1,2-a]pyridine scaffold has emerged as a significant pharmacophore in the development of novel antituberculosis agents, with several derivatives demonstrating potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). rsc.orgnih.gov

A notable class of these derivatives, the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, has shown excellent selective potency against multi- and extensive drug-resistant TB. nih.gov Research into N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides has also yielded compounds with impressive in vitro activity against drug-sensitive MTB, with Minimum Inhibitory Concentration (MIC) values as low as 0.069–0.174 μM. nih.gov Furthermore, certain 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides have exhibited considerable activity, with MICs ranging from 0.041 to 2.64 μM against both drug-sensitive and resistant MTB strains. nih.gov The hybridization of the imidazo[1,2-a]pyridine amide scaffold with cinnamamide (B152044) has also been explored, leading to hybrids with promising antimycobacterial activity. mdpi.com

Mechanistic studies have identified several key mycobacterial enzymes that are targeted by these compounds. One of the primary mechanisms of action is the inhibition of energy metabolism. Imidazo[1,2-a]pyridine amides have been identified as inhibitors of the ubiquinol-cytochrome c reductase (QcrB), a crucial component of the electron transport chain involved in ATP synthesis. nih.govnih.gov Additionally, imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase. nih.gov

Another important target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov Molecular docking studies have supported the potential of imidazo[1,2-a]pyridine derivatives to bind to and inhibit this enzyme. nih.gov

Compound ClassTarget Organism/StrainActivity (MIC)Reference
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive M. tuberculosis0.069–0.174 μM nih.gov
2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAsDrug-sensitive/resistant MTB0.041-2.64 μM nih.gov
Imidazo[1,2-a]pyridine amide-cinnamamide hybridsM. tuberculosis H37RvPromising activity mdpi.com
Imidazo[1,2-a]pyridine amides (IPA-6)M. tuberculosis H37Rv0.05 μg/mL nih.gov
Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18)MDR and XDR M. tuberculosisSurpassed PA-824 nih.gov

Antiprotozoal and Antikinetoplastid Research (e.g., Trypanosoma, Leishmania)

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antiprotozoal and antikinetoplastid agents. Research has focused on their efficacy against parasites such as Trypanosoma and Leishmania, the causative agents of human African trypanosomiasis and leishmaniasis, respectively.

A series of novel dicationic imidazo[1,2-a]pyridines and their 5,6,7,8-tetrahydro analogues have been synthesized and evaluated for their antiprotozoal activity. Several of these diamidine derivatives exhibited potent in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of African sleeping sickness, with IC50 values as low as 1 nM and 6 nM for the most active compounds. nih.gov The same study also revealed significant activity against the malaria parasite, Plasmodium falciparum, with IC50 values of 14 nM for the most potent derivatives. nih.gov Excellent in vivo efficacy was also observed in a mouse model of trypanosomiasis for five of the tested diamidines. nih.gov

The photophysical properties of some imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives have also been investigated, revealing their potential as water-soluble singlet oxygen photosensitizers, which could have applications in photodynamic therapy against protozoal infections. researchgate.net

Compound ClassTarget OrganismActivity (IC50)Reference
Dicationic imidazo[1,2-a]pyridinesTrypanosoma brucei rhodesiense1 nM and 6 nM nih.gov
Dicationic imidazo[1,2-a]pyridinesPlasmodium falciparum14 nM nih.gov

Enzyme Inhibition Studies

Inhibition of Viral Entry Proteins (e.g., hACE2, SARS-CoV-2 Spike Protein)

Computational studies have explored the potential of imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, as inhibitors of viral entry for SARS-CoV-2. Molecular docking simulations have suggested that these compounds could act as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the SARS-CoV-2 spike protein, both of which are critical for the virus to enter human cells. nih.govbohrium.comnih.gov

The in silico analysis of a series of imidazo[1,2-a]pyrimidine Schiff base derivatives revealed promising binding affinities to both hACE2 and the spike protein. nih.gov The top-scoring compound demonstrated a remarkable predicted binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.govnih.gov These findings suggest that the imidazo[1,2-a]pyridine scaffold and its analogues may serve as a foundation for the development of effective viral entry inhibitors. nih.gov

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine Schiff base derivativeshACE2-9.1 nih.govnih.gov
Imidazo[1,2-a]pyrimidine Schiff base derivativesSARS-CoV-2 Spike Protein-7.3 nih.govnih.gov

Inhibition of ATPases (e.g., VirB11 ATPase)

The imidazo[1,2-a]pyridine scaffold and its analogues have been investigated as inhibitors of various ATPases. One notable target is the VirB11 ATPase, a key component of the type IV secretion system in bacteria like Helicobacter pylori, which is implicated in gastric ulcers and cancer. nih.govucl.ac.uk

Virtual high-throughput screening identified imidazo[1,2-a]pyrazine (B1224502) compounds as potential inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.ukucl.ac.uk Subsequent in vitro screening of synthesized compounds identified a lead compound with an IC50 value of 7 μM, which was shown to be a competitive inhibitor of ATP. ucl.ac.uk Further development of these inhibitors has involved the design of bivalent compounds that target both the enzyme's active site and the subunit-subunit interactions within the hexameric protein assembly. nih.gov

In the context of antimycobacterial research, as mentioned in section 7.2.3, imidazo[1,2-a]pyridine ethers have been identified as selective and potent inhibitors of mycobacterial ATP synthase. nih.gov

Compound ClassTarget ATPaseActivity (IC50)Reference
Imidazo[1,2-a]pyrazine derivativeH. pylori VirB11 ATPase (HP0525)7 μM ucl.ac.uk
Imidazo[1,2-a]pyridine ethersMycobacterial ATP synthase- nih.gov

Other Enzyme Modulations

Beyond the specific targets mentioned above, imidazo[1,2-a]pyridine derivatives have been shown to modulate other enzymatic pathways.

A novel imidazo[1,2-a]pyridine derivative has been demonstrated to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This compound was found to reduce the expression of inflammatory cytokines and inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. nih.gov

In a different line of research, a series of imidazo[1,2-a]pyridines were designed and synthesized as activators of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. nih.gov The most active compound in this series exhibited an EC50 of 11.0 nM for AMPK activation. nih.gov This activation was associated with a reduction in reactive oxygen species (ROS) levels in renal fibroblasts, suggesting a potential therapeutic application in diabetic nephropathy. nih.gov

Furthermore, certain imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in post-translational modification of Rab proteins. frontiersin.org

Investigational Antiulcer Properties (Cytoprotective and Antisecretory Mechanistic Studies)

A significant area of investigation for imidazo[1,2-a]pyridine derivatives has been their potential as antiulcer agents, exhibiting both gastric antisecretory and cytoprotective properties. nih.govdocumentsdelivered.com Unlike histamine (B1213489) H2 receptor antagonists, these compounds are believed to exert their antisecretory effects through a different mechanism. nih.gov

The primary proposed mechanism for the gastric antisecretory activity of substituted imidazo[1,2-a]pyridines is the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump. nih.gov This enzyme is the final step in the secretion of gastric acid into the stomach lumen.

Exploration of Central Nervous System Modulating Properties (e.g., GABA and Benzodiazepine (B76468) Receptor Agonism)

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known for its interaction with the central nervous system (CNS), particularly as modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. Several marketed drugs with this core structure, such as zolpidem and alpidem, exert their sedative and anxiolytic effects through this mechanism.

The specific substitution pattern on the imidazo[1,2-a]pyridine ring system is a critical determinant of the affinity and selectivity for different GABAA receptor subtypes, which are assemblies of different protein subunits (e.g., α, β, γ). For instance, selectivity for the α1-subunit is often associated with sedative effects, while interaction with α2/α3-subunits is linked to anxiolytic and anticonvulsant actions. The presence of a hydroxyl group at the 7-position, as in Imidazo[1,2-a]pyridin-7-ol, could influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and subtype selectivity at the benzodiazepine receptor. However, without specific experimental data for this compound, its precise modulatory effects on GABA and benzodiazepine receptors remain speculative.

Table 1: Central Nervous System Activity of Select Imidazo[1,2-a]pyridine Derivatives No direct experimental data for Imidazo[1,2-a]pyridin-7-ol hydrochloride is available in the reviewed literature. The following table is illustrative of the activities of related compounds.

CompoundReceptor TargetObserved Effect
ZolpidemGABAA Receptor (α1 subtype selective)Sedative-hypnotic
AlpidemGABAA Receptor (α2/α3 subtype preference)Anxiolytic
SaripidemGABAA ReceptorAnxiolytic

Other Potential Biological Targets and Mechanisms Under Investigation (e.g., Anti-inflammatory, Analgesic, Anti-apoptotic)

Beyond the central nervous system, the imidazo[1,2-a]pyridine scaffold has been investigated for a range of other potential therapeutic applications, including anti-inflammatory, analgesic, and anti-apoptotic activities.

Anti-inflammatory and Analgesic Activity: A number of imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. The mechanisms underlying these effects are often multifactorial, involving the inhibition of key inflammatory mediators. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins (B1171923) that mediate inflammation and pain. Other proposed anti-inflammatory mechanisms include the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. The analgesic effects are often linked to these anti-inflammatory actions.

Anti-apoptotic Activity: The role of imidazo[1,2-a]pyridine derivatives in the regulation of apoptosis (programmed cell death) is also an area of active research. Certain compounds based on this scaffold have been reported to possess anti-apoptotic properties, potentially through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. By inhibiting the apoptotic pathway, these compounds could have therapeutic potential in conditions characterized by excessive cell death, such as neurodegenerative diseases. Conversely, other imidazo[1,2-a]pyridine derivatives have been designed as pro-apoptotic agents for cancer therapy. nih.govwaocp.orgresearchgate.netnih.govnih.gov

While these findings are promising for the imidazo[1,2-a]pyridine class as a whole, it is crucial to reiterate that the specific biological profile of this compound has not been detailed in the available scientific literature. The presence and position of the hydroxyl group would be expected to significantly influence its pharmacokinetic and pharmacodynamic properties, including its anti-inflammatory, analgesic, and anti-apoptotic potential. Further focused research is necessary to elucidate the specific biological activities and mechanisms of action for this particular compound.

Table 2: Investigational Biological Activities of the Broader Imidazo[1,2-a]pyridine Class This table represents general findings for the compound class, not specific data for this compound.

Biological ActivityPotential Mechanism(s) of Action
Anti-inflammatoryInhibition of COX-2, suppression of pro-inflammatory cytokines (TNF-α, IL-6), modulation of NF-κB pathway
AnalgesicLinked to anti-inflammatory effects through inhibition of prostaglandin (B15479496) synthesis
Anti-apoptoticModulation of Bcl-2 family proteins, inhibition of caspases

Alternative Academic Applications and Emerging Research Areas of Imidazo 1,2 a Pyridine Systems

Corrosion Inhibition Studies

The protection of metals, particularly mild steel, from corrosion in acidic environments is a critical industrial challenge. Organic heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms are effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated exceptional performance in this regard.

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, which can be described by physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings in the imidazo[1,2-a]pyridine structure facilitate this adsorption. Studies have shown that the adsorption of these compounds on mild steel surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. This protective film effectively blocks the active sites for corrosion, thereby reducing the corrosion rate.

Research has demonstrated that the inhibition efficiency of imidazo[1,2-a]pyridine derivatives is dependent on their concentration, with efficiency increasing as the concentration rises to an optimal level. For instance, certain newly synthesized imidazo[1,2-a]pyridine derivatives have shown inhibition efficiencies exceeding 95% for mild steel in 1 M HCl solutions. These compounds act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Inhibitor CompoundConcentrationCorrosion Inhibition Efficiency (%)MetalCorrosive Medium
(E)-1-(2,6-dichlorophenyl)-N-(2-phenyl imidazo[1,2-a]pyridin-3-yl)methanimine (Imd2)10-3 M98.1%Mild Steel1 M HCl
(E)-1-(2-chlorophenyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanimine (Imd1)10-3 M96.5%Mild Steel1 M HCl
(E)-1-(4-chlorophenyl)-N-(2-phenylimidazo [1,2-a]pyridin-3-yl)methanimine (Imd3)10-3 M95.3%Mild Steel1 M HCl
2-(4-octylphenyl)-4-phenylbenzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine (B1208166) (OPIP)0.1 mmol L-191.9%Mild Steel1 mol L-1 HCl
2,4-diphenylbenzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine (DPIP)0.1 mmol L-190.5%Mild Steel1 mol L-1 HCl

Ligands in Asymmetric Catalysis

The development of chiral catalysts and ligands is fundamental to asymmetric synthesis, which aims to produce enantiomerically pure compounds. Axially chiral molecules, which possess chirality due to hindered rotation around a single bond, are of significant interest as ligands in catalysis. researchgate.net The imidazo[1,2-a]pyridine framework has recently emerged as a valuable scaffold for the synthesis of such chiral structures.

An efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed using an asymmetric multicomponent reaction. researchgate.netnih.govnih.gov Specifically, the Groebke-Blackburn-Bienaymé reaction, which involves the combination of a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide, can be catalyzed by a chiral phosphoric acid. researchgate.netnih.gov This approach allows for the creation of a diverse range of imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities (high enantiomeric excess, or ee). researchgate.netnih.gov

The success of this stereoselective synthesis highlights the potential of these axially chiral imidazo[1,2-a]pyridine derivatives to serve as novel ligands in asymmetric catalysis. researchgate.net Their rigid, well-defined three-dimensional structure is a desirable feature for creating a chiral environment around a metal center, which is crucial for inducing stereoselectivity in chemical transformations. Although the application of these specific compounds as ligands is still an emerging area, their successful synthesis is a critical first step. Furthermore, related structures like 2,6-bis(imidazo-[1,2-a]pyridin-2-yl)pyridine have been used to form iron(II) complexes, demonstrating the coordinating ability of this heterocyclic system. rsc.org

Applications in Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives possess intriguing photophysical properties, including strong fluorescence, which makes them highly suitable for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). Their π-conjugated bicyclic structure gives rise to excellent fluorescence quantum yields.

The electronic properties of the imidazo[1,2-a]pyridine core can be finely tuned by introducing different substituent groups. This chemical modification allows for the development of materials that emit light across the visible spectrum, from deep-blue to red. For instance, by designing bipolar molecules that incorporate both electron-donating and electron-accepting moieties within the same structure, researchers have created highly efficient deep-blue fluorescent emitters. These materials are particularly sought after for high-resolution displays and solid-state lighting.

OLEDs fabricated using imidazo[1,2-a]pyridine-based emitters have demonstrated impressive performance. Non-doped OLEDs have achieved high external quantum efficiencies (EQEs) and shown negligible efficiency roll-off at high brightness levels, a common problem in many OLED materials. This stability and efficiency make them promising candidates for next-generation optoelectronic technologies.

CompoundDevice TypeMax. External Quantum Efficiency (EQE)Emission ColorCIE Coordinates (x, y)
IP-PPINon-doped OLED4.85% (at 10000 cd m-2)Deep-Blue(0.153, 0.097)
IP-DPPINon-doped OLED4.74% (at 10000 cd m-2)Deep-Blue(0.154, 0.114)
IP-DPPI (20 wt% doped)Doped OLED6.13%Deep-Blue(0.153, 0.078)
GBY-17Non-doped OLED15.6%Cyan(0.23, 0.42)
GBY-18Non-doped OLED10.9%Red(0.59, 0.38)

Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The imidazo[1,2-a]pyridine scaffold possesses features that make it an attractive component for designing supramolecular assemblies. These features include:

Hydrogen Bonding Sites: The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors. If substituents with hydrogen bond donor groups (like -OH or -NH2) are present, these molecules can form well-defined, self-assembled structures such as chains, sheets, or more complex networks.

π-Stacking Interactions: The planar, aromatic nature of the imidazo[1,2-a]pyridine core allows for π-π stacking interactions between molecules. These interactions are crucial for the formation of ordered solid-state structures and can influence the material's electronic and photophysical properties.

Coordination Chemistry: The nitrogen atoms can also coordinate with metal ions, leading to the formation of metallo-supramolecular structures. By using ligands that incorporate multiple imidazo[1,2-a]pyridine units, complex architectures like cages, grids, or polymers can be constructed. For example, ligands such as 2,6-bis(imidazo-[1,2-a]pyridin-2-yl)pyridine have been synthesized to create iron(II) complexes, demonstrating their utility as building blocks in coordination-driven self-assembly. rsc.org

These non-covalent interactions enable the use of imidazo[1,2-a]pyridine derivatives in creating functional materials for applications in areas like molecular sensing, catalysis, and the development of "smart" materials that respond to external stimuli. While this remains an emerging field of research for this specific heterocyclic system, its inherent structural and electronic characteristics suggest significant potential for future developments in supramolecular chemistry.

Future Research Directions and Translational Outlook for Imidazo 1,2 a Pyridin 7 Ol Hydrochloride

Unexplored Synthetic Avenues for Hydroxylated Variants

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established, with methods like the Groebke-Blackburn-Bienaymé reaction (GBBR), transition metal-catalyzed reactions, and microwave-assisted protocols being prominent. researchgate.netmdpi.commdpi.com However, the regioselective synthesis of hydroxylated variants, particularly at the 7-position, presents unique challenges. Future synthetic research should focus on two primary strategies: building from hydroxylated precursors and post-synthetic modification.

Synthesis from Substituted Precursors: This approach involves using a 2-aminopyridine (B139424) already bearing a hydroxyl group (or a protected equivalent) at the 4-position. The key challenge lies in the availability and reactivity of these starting materials. Research should explore the robustness of multicomponent reactions like the GBBR with these functionalized precursors.

Late-Stage C-H Functionalization: A more modern and flexible approach is the direct C-H hydroxylation of a pre-formed imidazo[1,2-a]pyridine ring. This avoids the need to carry sensitive functional groups through a multi-step synthesis. Exploring novel catalytic systems (e.g., using palladium, copper, or iron catalysts) that can selectively target the C-7 position for oxidation would be a significant advancement.

These unexplored avenues could lead to more efficient and versatile syntheses, enabling the creation of diverse libraries of hydroxylated imidazo[1,2-a]pyridine analogues for biological screening.

Table 1: Potential Synthetic Strategies for Hydroxylated Imidazo[1,2-a]pyridines
Synthetic StrategyDescriptionPotential AdvantagesKey Research Challenges
Multi-Component Reactions (e.g., GBBR)A one-pot reaction combining a hydroxyl-substituted 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comHigh atom economy, operational simplicity, rapid access to complexity.Availability and stability of hydroxylated 2-aminopyridine precursors.
Transition Metal-Catalyzed CyclizationCopper or palladium-catalyzed annulation reactions using functionalized starting materials. researchgate.netGood functional group tolerance, potential for high yields.Catalyst sensitivity to unprotected hydroxyl groups.
Late-Stage C-H HydroxylationDirect oxidation of the C-H bond at the 7-position on the pre-formed imidazo[1,2-a]pyridine scaffold.High synthetic efficiency, avoids protecting group chemistry.Achieving high regioselectivity for the C-7 position over other positions (e.g., C-3, C-5).

Advanced Mechanistic Elucidation Techniques in Biological Contexts

To translate a promising compound into a therapeutic candidate, a deep understanding of its mechanism of action (MoA) is critical. While initial studies may reveal a general biological effect (e.g., anti-proliferative activity), future research must employ advanced techniques to pinpoint the precise molecular targets and pathways affected by Imidazo[1,2-a]pyridin-7-ol hydrochloride. Moving beyond traditional assays, a multi-pronged strategy integrating several modern methodologies is essential. rsc.orgrsc.org

Affinity-Based Proteomics: This is a direct approach to identify the proteins that physically interact with the compound. nih.gov Techniques like chemical proteomics involve immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. nih.govresearchgate.net

Functional Genomics: CRISPR-Cas9 genetic screening can identify genes that, when knocked out, either enhance or suppress the cell's sensitivity to the compound. This provides powerful insights into the functional pathways required for the compound's activity. rsc.org

Cellular Profiling: Methods such as thermal proteome profiling (TPP) can detect target engagement in living cells by observing changes in protein thermal stability upon compound binding. Additionally, transcriptomic (RNA-seq) and proteomic profiling can reveal the global cellular response to the compound, offering a broad view of the affected pathways. nih.gov

Employing these techniques can provide a comprehensive picture of the MoA, identify both on-target and potential off-target effects, and facilitate the development of biomarkers for clinical studies. rsc.org

Table 2: Advanced Techniques for Mechanism of Action (MoA) Elucidation
TechniquePrincipleInformation Gained
Chemical ProteomicsUses an immobilized compound to capture binding proteins from cell extracts. nih.govDirect identification of physical protein targets.
CRISPR-Cas9 ScreeningIdentifies genes that modify cellular sensitivity to the compound. rsc.orgUncovers functionally relevant pathways and genetic dependencies.
Thermal Proteome Profiling (TPP)Measures changes in protein melting temperatures across the proteome upon drug binding. nih.govConfirms target engagement in a cellular context.
Transcriptomics (RNA-seq)Profiles changes in gene expression in response to the compound.Provides a global view of the cellular response and affected pathways.

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the imidazo[1,2-a]pyridine scaffold, these computational tools can be used to explore a vast chemical space and design novel hydroxylated variants with optimized properties. nih.gov

Future research should integrate AI/ML in several key areas:

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs), can be trained on existing libraries of active imidazo[1,2-a]pyridines to design novel molecules with desired features. hilarispublisher.com These models can learn the underlying chemical rules of the scaffold and propose new structures that are synthetically feasible and predicted to be active. acm.org

Predictive Modeling: ML models can be built to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. hilarispublisher.com This allows researchers to prioritize the synthesis of candidates with a higher probability of success, reducing time and cost.

Computer-Aided Synthesis Planning (CASP): AI tools can analyze the chemical literature to propose viable synthetic routes for novel, complex imidazo[1,2-a]pyridine derivatives, accelerating the "make" phase of research. nih.gov

Table 3: Applications of AI/ML in Imidazo[1,2-a]pyridine Drug Design
AI/ML ApplicationDescriptionImpact on Research
Generative ModelsAlgorithms that create novel chemical structures with desired properties based on learned data. hilarispublisher.comRapid exploration of new chemical space and design of optimized lead compounds.
ADMET PredictionMachine learning models that predict the pharmacokinetic and toxicity profiles of molecules. hilarispublisher.comEarly-stage filtering of compounds with poor drug-like properties.
Synthesis Planning (CASP)AI systems that propose retrosynthetic pathways for target molecules. nih.govAccelerates the synthesis of novel, computationally designed compounds.

Identification of Novel Biological Targets for Hydroxylated Imidazo[1,2-a]pyridine Compounds

While the imidazo[1,2-a]pyridine scaffold is known to interact with various targets, including protein kinases (e.g., c-Met) and enzymes crucial for pathogens (e.g., in Mycobacterium tuberculosis), the target space for hydroxylated variants remains largely unknown. nih.govrsc.org A key future direction is the systematic identification of novel biological targets.

This effort, often called target deconvolution, can leverage the advanced mechanistic techniques described in section 9.2. For instance, chemical proteomics can uncover unexpected binding partners. rsc.org A scaffold hopping strategy, where the core is systematically modified, may also lead to compounds with new target profiles. rsc.org Research should focus on screening this compound and its analogues against diverse target classes, such as:

Kinases: The human kinome remains a target-rich environment for cancer and inflammatory diseases.

Epigenetic Targets: Enzymes like histone deacetylases (HDACs) or methyltransferases are critical in gene regulation and are viable cancer targets.

Pathogen-Specific Enzymes: As demonstrated by the antitubercular activity of some derivatives, this scaffold holds potential for developing new anti-infective agents by targeting unique microbial proteins. rsc.orgrsc.org

Discovering a novel, high-value biological target for this class of compounds would represent a significant breakthrough and open up new therapeutic avenues.

Development of Next-Generation Imidazo[1,2-a]pyridine-Based Chemical Probes

Beyond their direct therapeutic potential, well-characterized molecules can be developed into chemical probes—powerful tools for studying biological processes. The imidazo[1,2-a]pyridine scaffold is particularly well-suited for this due to the inherent fluorescent properties of some of its derivatives. nih.govnih.gov Future research should focus on transforming this compound into a versatile platform for creating next-generation probes.

Fluorescent Probes: By capitalizing on the core's fluorescence, probes can be designed for bioimaging applications. nih.gov For example, a probe was developed from a fused imidazopyridine scaffold to detect Fe³⁺ and Hg²⁺ ions in HeLa cells. nih.govrsc.org Another was created to detect hydrazine. researchgate.net

Photo-affinity Probes: Incorporating a photoreactive group (e.g., a diazirine) into the molecule would allow for photo-affinity labeling. Upon UV irradiation, the probe would covalently bind to its target protein, enabling unambiguous target identification.

Activity-Based Probes (ABPs): Adding a reactive "warhead" to the scaffold could create probes that covalently bind to the active site of specific enzymes. This would allow for the direct measurement of enzyme activity in complex biological samples.

The development of such probes would not only advance our understanding of the compound's own mechanism but also provide valuable tools for the broader cell biology and chemical biology communities.

Q & A

Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-7-ol hydrochloride, and what key reaction parameters influence yield?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves palladium-catalyzed cross-coupling, cyclization, or substitution reactions. For example:

  • Microwave-assisted synthesis : A palladium catalyst (Pd(dppf)Cl₂) in 1,4-dioxane with K₃PO₄ under microwave irradiation (120°C, 30 min) enables efficient scaffold formation .
  • Cyclization with chloroacetaldehyde : Ethanol reflux with NaHCO₃ facilitates ring closure . Key parameters affecting yield include temperature, catalyst loading, solvent polarity, and reaction time. Optimizing these variables is critical for reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks. For example, aromatic protons in imidazo[1,2-a]pyridine derivatives typically resonate between δ 6.5–8.5 ppm .
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹) . Contradictions in spectral data (e.g., unexpected coupling constants or missing peaks) may arise from impurities, tautomerism, or solvent effects. Resolution strategies include repeating experiments under anhydrous conditions, using deuterated solvents, or cross-referencing computational predictions .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

Factorial design reduces experimental iterations by systematically varying parameters (e.g., temperature, reagent ratios, catalyst concentration) and analyzing their interactions. For example:

  • A 2³ factorial design (three factors at two levels) can identify dominant variables (e.g., microwave power > solvent polarity) .
  • Response surface methodology (RSM) further refines optimal conditions, minimizing side reactions and maximizing yield .

Q. What computational strategies aid in predicting reaction pathways for derivatives of this compound?

  • Quantum chemical calculations : Density functional theory (DFT) models reaction intermediates and transition states. For example, reaction path searches using nudged elastic band (NEB) methods predict activation energies for cyclization steps .
  • Machine learning : Training models on existing reaction databases (e.g., USPTO) accelerates condition optimization for novel derivatives .

Q. How can researchers address discrepancies in biological activity data across studies involving Imidazo[1,2-a]pyridin-7-ol derivatives?

Discrepancies often stem from variations in assay conditions (e.g., cell lines, solvent systems) or compound purity. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HEK-293) and controls (e.g., DMSO solubility thresholds) .
  • Dose-response validation : Replicate dose curves across independent labs to confirm IC₅₀ values .
  • Metabolite profiling : LC-MS/MS analysis identifies degradation products that may skew activity data .

Methodological Notes

  • Experimental Design : Prioritize DOE (Design of Experiments) principles to minimize resource consumption while capturing variable interactions .
  • Data Integrity : Use encrypted platforms (e.g., LabArchive) for raw data storage to ensure reproducibility and compliance with ethical standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.